3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine
Description
3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine is a fluorinated amine derivative featuring a propan-1-amine backbone substituted with a trifluoromethyl group at the third carbon and a para-tolyl (4-methylphenyl) group at the second carbon. Its molecular formula is C₁₀H₁₁F₃N, with a molecular weight of 202.11 g/mol. This compound has garnered attention in medicinal chemistry due to its role in tumor necrosis factor-alpha (TNF-α) inhibition, where the p-tolyl group is critical for maintaining activity .
Properties
Molecular Formula |
C10H12F3N |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-(4-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-7-2-4-8(5-3-7)9(6-14)10(11,12)13/h2-5,9H,6,14H2,1H3 |
InChI Key |
DGWSTMUTHQNFOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of alkenes or alkynes using reagents such as Togni’s reagent or Umemoto’s reagent . The reaction conditions often involve the use of a catalyst, such as piperazine, and are carried out under mild conditions to ensure high yields .
Industrial Production Methods
In an industrial setting, the production of 3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
The p-tolyl group in 3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine is a key pharmacophore. Modifications to this moiety significantly alter biological activity:
- 4-Chlorophenyl (40c) , 4-bromophenyl (40d) , and 4-methoxyphenyl (40e) analogs exhibit reduced TNF-α inhibitory potency compared to the p-tolyl variant. Larger substituents like 4-trifluoromethyl (40f) or 4-ethyl (40h) groups further diminish activity, highlighting the steric and electronic sensitivity of the target binding site .
- 3-(Trifluoromethyl)phenyl (CAS 1509631-85-9, C₁₀H₉F₆N, MW 257.18 g/mol) introduces a bulkier, electron-withdrawing group.
Table 1: Impact of Aromatic Substituents on Activity
*Estimated based on molecular formula.
Heterocyclic Replacements
Replacing the p-tolyl group with heterocycles alters both physicochemical properties and biological behavior:
- Its use in radiopharmacy (e.g., Aβ plaque imaging) suggests utility in diagnostics over therapeutics .
- Thiophen-3-yl (CAS 1820736-32-0, C₇H₉ClF₃NS , MW 231.66 g/mol): Thiophene acts as a phenyl bioisostere but introduces sulfur-based electronic effects. The hydrochloride salt form may enhance aqueous solubility .
Modifications to the Amine Backbone
- 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine (CAS 1211517-48-4, C₅H₁₀F₃N , MW 141.13 g/mol): The addition of dimethyl groups increases steric hindrance, likely reducing binding affinity to targets requiring precise spatial alignment .
- N-(3-[18F]fluoro-5-(tetrazin-3-yl)benzyl)propan-1-amine : Used in pretargeted imaging, this derivative exhibits superior brain clearance compared to analogs, highlighting the impact of fluorine-18 labeling and tetrazine groups on pharmacokinetics .
Table 2: Backbone and Functional Group Modifications
*Approximate due to radiopharmaceutical complexity.
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